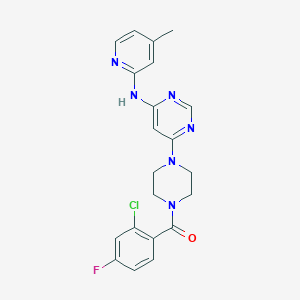
(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For example, the synthesis of related compounds often involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its formula and the nature of its constituent atoms. For example, a related compound, C13H11ClN2O, has a monoclinic crystal structure with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to its multiple functional groups. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the formation of 2-anilinopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of its constituent atoms and groups. For example, a related compound, (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol, is a solid at room temperature .Applications De Recherche Scientifique
Parkinson's Disease Imaging
One application is in the development of new Positron Emission Tomography (PET) agents for imaging the LRRK2 enzyme in Parkinson's disease. A study by Wang et al. (2017) synthesized the reference standard HG-10-102-01 and its precursor from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid. The target tracer ([11C]HG-10-102-01) was prepared through O-[11C]methylation and demonstrated high radiochemical yield and purity, indicating its potential for in vivo imaging of LRRK2 enzyme activity in Parkinson's disease models (Wang, Gao, Xu, & Zheng, 2017).
Antidepressant Potential
Another study explored the antidepressant potential of novel derivatives of 2-pyridinemethylamine as selective and orally active agonists at 5-HT1A receptors. Vacher et al. (1999) found that incorporating a fluorine atom in the beta-position to the amino function in the side chain led to analogues with enhanced 5-HT1A agonist activity. This suggests the utility of such compounds in developing new antidepressant drugs with improved oral activity and efficacy (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized four compounds as fluorescent logic gates, demonstrating the versatility of such chemical structures in creating sensors based on photoinduced electron transfer and internal charge transfer mechanisms. These compounds could potentially serve as tools for probing cellular membranes and protein interfaces, highlighting their significance in biochemical and medical research (Gauci & Magri, 2022).
Trigeminal Neuropathic Pain
Research by Deseure et al. (2002) on the effects of 5-HT(1A) receptor agonists on trigeminal neuropathic pain demonstrates the potential of these compounds in pain management. Their study indicates that certain agonists can produce profound analgesia in models of trigeminal neuralgia, suggesting a new mechanism of central analgesia that could be explored for therapeutic applications (Deseure, Koek, Colpaert, & Adriaensen, 2002).
Analytical Chemistry
El-Sherbiny et al. (2005) developed methods using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride and its degradation products. This study underscores the importance of such chemical compounds in analytical chemistry, particularly in the quality control of pharmaceutical products (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Orientations Futures
The future directions for research on this compound could involve exploring its potential biological activities. For instance, indole derivatives, which are structurally similar, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” could also have diverse biological activities and therapeutic potential.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-4-5-24-18(10-14)27-19-12-20(26-13-25-19)28-6-8-29(9-7-28)21(30)16-3-2-15(23)11-17(16)22/h2-5,10-13H,6-9H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXINLIJAGKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
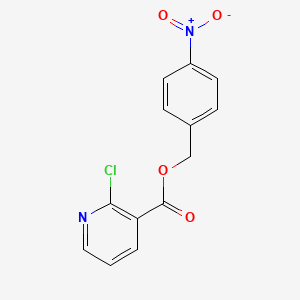
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2864567.png)
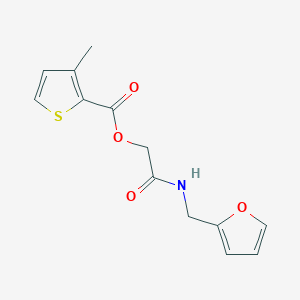
![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)
![1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2864574.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)
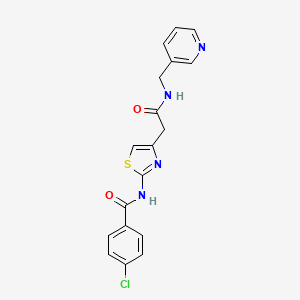
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)
![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)
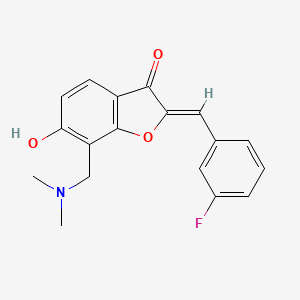

![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)
